molecular formula C23H23N3O5 B2836550 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-27-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Katalognummer B2836550
CAS-Nummer: 941903-27-1
Molekulargewicht: 421.453
InChI-Schlüssel: GDJRKBGAIGQWTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on related compounds has focused on the synthesis and characterization of novel chemical entities. For instance, studies have been conducted on the synthesis of quinazolinone derivatives, highlighting methods to generate these compounds and evaluate their structural properties. Such research often explores the chemical reactivity and interactions of specific functional groups, paving the way for the development of new synthetic methodologies or the improvement of existing ones. These endeavors are crucial for expanding the chemical toolkit available for drug development and material science (Soliman et al., 2020).

Pharmacological Potential

Several studies have investigated the pharmacological potential of compounds with similar structural features, including their roles as enzyme inhibitors or as agents with antimicrobial, anticancer, or antioxidant activities. This research is foundational in the discovery and development of new therapeutics, offering insights into how specific molecular structures correlate with biological activity. For example, quinazolinone derivatives have been evaluated for their antitumor activity and interactions with various biological targets, suggesting that structural analogs could serve as leads for the development of novel anticancer agents (Al-Suwaidan et al., 2016).

Molecular Docking and In Silico Studies

Molecular docking and in silico studies provide a computational approach to predict the interaction between molecules and biological targets. Such research helps in understanding the potential efficacy and specificity of compounds before proceeding to more resource-intensive in vitro and in vivo studies. By examining the binding characteristics and inhibitory effects of compounds on specific proteins or enzymes, researchers can identify promising candidates for further development (Soliman et al., 2020).

Antioxidant and Radiomodulatory Effects

The exploration of antioxidant and radiomodulatory effects represents a significant area of research, with potential implications for the treatment of oxidative stress-related diseases and protection against radiation damage. Studies have identified compounds that can induce the expression of antioxidant enzymes or mitigate the harmful effects of radiation, highlighting the therapeutic potential of novel chemical entities in managing oxidative damage and enhancing cellular resilience (Soliman et al., 2020).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-22(24-17-5-6-18-20(14-17)30-13-12-29-18)15-31-19-3-1-2-16-4-7-21(25-23(16)19)26-8-10-28-11-9-26/h1-7,14H,8-13,15H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJRKBGAIGQWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.